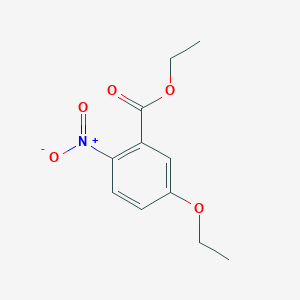

Ethyl 5-ethoxy-2-nitrobenzoate

CAS No.:

Cat. No.: VC18718542

Molecular Formula: C11H13NO5

Molecular Weight: 239.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13NO5 |

|---|---|

| Molecular Weight | 239.22 g/mol |

| IUPAC Name | ethyl 5-ethoxy-2-nitrobenzoate |

| Standard InChI | InChI=1S/C11H13NO5/c1-3-16-8-5-6-10(12(14)15)9(7-8)11(13)17-4-2/h5-7H,3-4H2,1-2H3 |

| Standard InChI Key | QROJGLXXGGCUGR-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)OCC |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Stereoelectronic Properties

Ethyl 5-ethoxy-2-nitrobenzoate has the molecular formula C₁₁H₁₃NO₅, with a molecular weight of 239.23 g/mol . The benzene ring’s substitution pattern creates distinct electronic effects:

-

The nitro group at position 2 is a strong electron-withdrawing meta-director, polarizing the aromatic system and influencing reactivity.

-

The ethoxy group at position 5 acts as an electron-donating ortho/para-director, creating regiochemical competition during electrophilic substitution .

-

The ester moiety at position 1 contributes to the compound’s lipophilicity, with a calculated LogP of ~2.6 , suggesting moderate solubility in organic solvents.

The spatial arrangement of substituents imposes steric constraints, as evidenced by analogs like ethyl 5-methyl-2-nitrobenzoate (CAS 54064-40-3), which shares similar steric bulk at position 5 .

Synthetic Pathways and Reaction Mechanisms

Byproduct Formation and Optimization

Competing reactions, such as over-ethoxylation or para-nitration, are mitigated by:

-

Temperature control: Reflux conditions (e.g., 7 hours at 100°C) enhance selectivity .

-

Solvent choice: Polar aprotic solvents like dioxane favor nucleophilic substitution .

-

Stoichiometry: A 1:1 molar ratio of phenol to alkylating agent minimizes di-substitution .

Physicochemical Properties and Stability

Thermal and Solubility Profiles

-

Melting point: Analogous compounds (e.g., methyl 5-acetamido-4-ethoxy-2-nitrobenzoate) exhibit melting points between 104–109°C , suggesting a similar range for the target compound.

-

Solubility:

Spectroscopic Characterization

-

¹H NMR:

-

IR spectroscopy:

Applications in Organic Synthesis and Pharmaceuticals

Intermediate in Heterocyclic Synthesis

Ethyl 5-ethoxy-2-nitrobenzoate serves as a precursor for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume